Hydrogen Bond Donor (HBD) Elimination: A 100% Reduction in H-Bond Donors Increases Predicted CNS MPO Score vs. the Primary Amide
In medicinal chemistry, the introduction of a nitrile group is a validated strategy to replace a carboxamide, effectively eliminating all hydrogen bond donors while preserving polarity. 2-(1-Benzylpiperidin-4-yl)-2-phenylacetonitrile has a calculated HBD count of 0, compared to its direct primary amide analog, N-(1-benzylpiperidin-4-yl)-2-phenylacetamide, which has an HBD count of 1 [1]. In the context of the Central Nervous System Multiparameter Optimization (CNS MPO) score, this single modification is predicted to increase the desirability for CNS drug discovery by removing a key contributor to efflux transporter recognition [2].
| Evidence Dimension | Number of Hydrogen Bond Donors (HBD) |
|---|---|
| Target Compound Data | 0 (calculated from structure) |
| Comparator Or Baseline | N-(1-benzylpiperidin-4-yl)-2-phenylacetamide (CAS 132862-06-7): HBD = 1 |
| Quantified Difference | Absolute reduction of 1 HBD; 100% elimination of HBDs |
| Conditions | Molecular descriptor calculation based on SMILES: N#CC(C1=CC=CC=C1)C2CCN(CC3=CC=CC=C3)CC2 |
Why This Matters
For CNS-targeted programs, a lower HBD count is highly correlated with improved passive brain penetration and reduced P-glycoprotein efflux, making the nitrile a superior starting scaffold for lead optimization.
- [1] Shachemlin. (n.d.). 2-(1-Benzylpiperidin-4-yl)-2-phenylacetonitrile (CAS 7254-21-9) Structural Data. View Source
- [2] Wager, T. T., et al. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767-775. View Source
